molecular formula C16H25NO3 B5345264 methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate

methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate

Cat. No. B5345264
M. Wt: 279.37 g/mol
InChI Key: LJPSKXXMZOKEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate, also known as MDA-19, is a synthetic cannabinoid that was first developed in the late 1990s. It is a potent and selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been shown to have anti-inflammatory and immunomodulatory effects. MDA-19 has been the subject of extensive scientific research, and its potential applications in medicine and biotechnology continue to be explored.

Mechanism of Action

Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate exerts its effects by binding to and activating the CB2 receptor, which is primarily expressed in immune cells such as macrophages and T cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, as well as potential analgesic and neuroprotective effects. This compound is highly selective for the CB2 receptor, and does not significantly bind to the CB1 receptor, which is primarily expressed in the brain and is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of cytokine production, the inhibition of leukocyte migration, and the induction of apoptosis in cancer cells. It has also been shown to have analgesic effects in animal models of pain, and to have neuroprotective effects in models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate has several advantages for use in lab experiments, including its high selectivity for the CB2 receptor, its potent anti-inflammatory and immunomodulatory effects, and its potential as an anticancer agent. However, there are also several limitations to its use, including the potential for off-target effects, the need for specialized equipment and expertise to synthesize and handle the compound, and the lack of clinical data on its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate, including the development of novel synthetic analogs with improved pharmacological properties, the exploration of its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, and the investigation of its potential as a tool for studying the role of the CB2 receptor in immune function and inflammation. Additionally, further research is needed to establish the safety and efficacy of this compound in humans, and to explore its potential as a therapeutic agent in a clinical setting.

Synthesis Methods

Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate can be synthesized using a variety of methods, including the reaction of 3,5-dimethyladamantane-1-carbonyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and catalysts, but the overall process involves the conversion of the starting materials into the final product through a series of chemical reactions.

Scientific Research Applications

Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. It has been shown to have anti-inflammatory effects in a variety of animal models, including models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

methyl 2-[(3,5-dimethyladamantane-1-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-14-4-11-5-15(2,8-14)10-16(6-11,9-14)13(19)17-7-12(18)20-3/h11H,4-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPSKXXMZOKEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.